molecular formula C11H14N4O3 B1305142 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 668462-40-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No. B1305142
M. Wt: 250.25 g/mol
InChI Key: IUCLFDYHPORJNR-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that can be associated with a class of nitrogenous compounds that have been synthesized and studied for various applications, including as inhibitors for certain biological targets. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperidine ring and the pyridine moiety are common across the studies. These structural elements are often key in the biological activity of the compounds, as seen in the context of HIV-1 reverse transcriptase inhibitors and Rho kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a scalable and facile process starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors involved the preparation of a series of N-phenyl piperidine analogs, highlighting the versatility of the piperidine ring in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds within this class has been confirmed using various analytical techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. Density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and to compare with experimental data. These studies provide a comprehensive understanding of the molecular geometry, electronic structure, and potential interaction sites of the compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the synthesis of N-modified 4-aminopyridine-3-carboxylates, where ring transformation reactions were utilized to introduce various amino groups at the 4-position of the pyridine ring. The modification of vicinal positions and the synthesis of bicyclic pyridines demonstrate the chemical versatility and reactivity of the pyridine and piperidine motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are explored through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal important physicochemical properties such as electronic distribution, reactivity, and potential biological interaction sites. The hirshfeld surface analysis and vibrational analysis further contribute to the understanding of intermolecular interactions and the stability of the compounds .

Scientific Research Applications

PET Tracers for 5-HT1A Receptors

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides by labeling their 4-nitropyridin-2-yl precursors for PET imaging. These compounds showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies due to their reversible antagonism, high brain uptake, and stability (García et al., 2014).

Hydrogen Bonding Studies

Smith and Wermuth (2010) explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, showing the structural versatility of piperidine derivatives in forming hydrogen-bonded structures. This work underscores the utility of such compounds in molecular assembly and the design of crystal structures (Smith & Wermuth, 2010).

Antileukemic Activity

Vinaya et al. (2011) synthesized novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives to explore their anticancer effects. Some derivatives exhibited significant antiproliferative activity against human leukemia cells, suggesting the therapeutic potential of piperidine derivatives in cancer treatment (Vinaya et al., 2011).

Inhibitors of Soluble Epoxide Hydrolase

Londregan et al. (2018) identified N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. This discovery presents a new avenue for the development of therapeutics targeting cardiovascular diseases (Londregan et al., 2018).

Synthesis and Bioactivity Studies

Khatiwora et al. (2013) synthesized metal complexes of new benzamides derived from piperidine and evaluated their antibacterial activities. This study highlights the role of piperidine derivatives in the development of new antimicrobial agents (Khatiwora et al., 2013).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLFDYHPORJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384461
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

CAS RN

668462-40-6
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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